molecular formula C19H19N5O2S B2459937 N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251669-65-4

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2459937
CAS No.: 1251669-65-4
M. Wt: 381.45
InChI Key: RASAXMRMVCGYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. A thioether bridge connects the pyrimidine ring to an acetamide group, which is further linked to a 3-acetylphenyl substituent.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-7-13(2)24(23-12)17-9-19(21-11-20-17)27-10-18(26)22-16-6-4-5-15(8-16)14(3)25/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAXMRMVCGYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound that exhibits a complex structure with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Acetylphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrazole Moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer properties.
  • Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme inhibition.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could bind to various cellular receptors, influencing signal transduction pathways.
  • DNA/RNA Interaction : The structure suggests potential interactions with genetic material, which could modulate gene expression.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity TypeDescription
AnticancerPotential to inhibit cancer cell growth in vitro and in vivo studies.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory mediators.
AntimicrobialExhibits activity against various bacterial strains in preliminary studies.

Anticancer Activity

A study investigated the anticancer properties of related pyrazole derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary antimicrobial assays indicated that derivatives of this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring was crucial for enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several acetamide derivatives featuring heterocyclic systems. Below is a comparative analysis of its key structural elements against similar molecules:

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrimidine 6-(3,5-dimethyl-1H-pyrazol-1-yl), thioether, N-(3-acetylphenyl)acetamide Thioacetamide, acetylphenyl, pyrazole
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine 4-hydroxypyrimidin-2-ylsulfanyl, N-(5-methylisoxazol-3-yl) Hydroxypyrimidine, isoxazole
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone 3-(3,5-dimethoxyphenyl), thioether, N-(6-trifluoromethylbenzothiazol-2-yl) Pyrimidinone, trifluoromethylbenzothiazole
(Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide Indene 4-(methylthio)benzylidene, N-(2-(dimethylamino)ethyl) Indene, dimethylaminoethyl, benzylidene

Key Observations :

  • Heterocyclic Core: The target compound’s pyrimidine core is shared with analogues in Table 1, but substitutions (e.g., pyrazole vs.
  • Thioether Linkage : Present in both the target and compound , this group enhances metabolic stability compared to oxygen ethers but may reduce solubility.
  • Acetamide Modifications : The 3-acetylphenyl group in the target contrasts with the 6-trifluoromethylbenzothiazole in or the indenyl system in , impacting steric bulk and target selectivity.

Hypothesized Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

  • Kinase Inhibition : Compound is a CK1-specific inhibitor, suggesting the pyrimidine-thioacetamide scaffold may target kinase ATP-binding pockets. The dimethylpyrazole in the target could enhance selectivity for kinases requiring bulky substituents .
  • Hydrogen-Bonding Patterns : The acetylphenyl group may participate in hydrogen bonding (e.g., with kinase hinge regions), similar to the trifluoromethylbenzothiazole in .

Crystallographic and Computational Insights

  • Crystal Packing : Pyrazole and pyrimidine rings in the target likely engage in π-π stacking, as seen in similar structures archived in the Cambridge Structural Database (CSD) .
  • Hydrogen-Bond Networks : The acetamide and pyrazole groups may form intermolecular hydrogen bonds, analogous to patterns observed in .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. Key steps include:

  • Substitution : Reacting a pyrimidine-thiol intermediate with a bromoacetamide derivative under alkaline conditions to form the thioether linkage .
  • Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Characterization : Confirm structure via 1H^1H-NMR (400 MHz, CDCl3_3) and High-Resolution Mass Spectrometry (HRMS) to validate molecular ions .
    Optimization Tip : Maintain inert atmospheres (N2_2) during thiol coupling to prevent oxidation .

Q. Q2. How should researchers validate the purity and structural integrity of this compound?

Answer :

  • Analytical Techniques :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for biological assays .
    • NMR Spectroscopy : Analyze aromatic protons (δ 7.2–8.1 ppm for pyrimidine and acetylphenyl groups) and methyl groups (δ 2.1–2.5 ppm) .
  • Data Cross-Validation : Compare experimental spectra with PubChem’s computed data (InChI Key: OQVRKGVTPWTMOK-UHFFFAOYSA-N) .

Q. Q3. What are the primary biological targets or assays for evaluating this compound’s activity?

Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Anticancer Activity : Screen in NCI-60 cell lines via MTT assays; prioritize dose ranges of 1–50 μM .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits (e.g., Cayman Chemical) .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives with improved bioactivity?

Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., pyrimidine-binding kinases). Compare results with experimental IC50_{50} values .
  • QSAR Modeling : Train models on datasets of pyrazole-pyrimidine hybrids to correlate substituent effects (e.g., acetylphenyl vs. methoxyphenyl) with activity .
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP <3.5) and CYP450 interactions .

Q. Q5. How should researchers resolve contradictions in reaction yields reported across studies?

Answer :

  • Root Cause Analysis :

    FactorImpact on YieldMitigation Strategy
    Solvent PolarityLow-polar solvents (e.g., THF) reduce by-productsOptimize via DoE (Design of Experiments)
    Catalyst LoadingExcess Pd(PPh3_3)4_4 increases side reactionsUse 5 mol% for Suzuki couplings
  • Statistical Validation : Apply ANOVA to identify significant variables (p <0.05) .

Q. Q6. What strategies are effective for scaling up synthesis without compromising yield?

Answer :

  • Process Intensification :
    • Continuous Flow Reactors : Minimize exothermic risks during acetyl group introduction .
    • Membrane Separation : Isolate intermediates via nanofiltration to reduce solvent waste .
  • Kinetic Studies : Use in-situ FTIR to monitor reaction progression and adjust feed rates .

Q. Q7. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Answer :

  • Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., NCI-H460) to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
  • Proteomics : Use SILAC labeling to quantify changes in kinase expression levels post-treatment .
  • In Vivo Validation : Administer 10 mg/kg (i.p.) in xenograft models; monitor tumor volume weekly .

Methodological Considerations

Q. Table 1. Comparison of Characterization Techniques

TechniqueApplicationExample Data
1H^1H-NMRConfirm acetylphenyl integrationδ 2.5 ppm (s, 3H, CH3_3)
HRMSValidate molecular formula[M+H]+^+ m/z 438.1234 (calc. 438.1230)
X-ray CrystallographyResolve stereochemistry (if crystalline)CCDC deposition recommended

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.